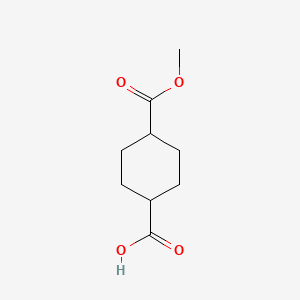

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167365. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJNPHCQABYENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905945, DTXSID401224382 | |

| Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-85-4, 15177-67-0, 32529-79-6 | |

| Record name | 1011-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Monomethyl trans-1,4-Cyclohexanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Scientist-Authored Guide to the Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester, a critical building block in the development of advanced polymers and pharmaceutical intermediates. This document, prepared by a senior application scientist, offers a detailed exploration of synthetic strategies, reaction mechanisms, and practical, field-tested protocols.

Executive Summary

trans-1,4-Cyclohexanedicarboxylic acid and its derivatives are indispensable in the creation of high-performance polyesters and polyamides, lending these materials enhanced thermal and mechanical stability.[1][2] The monomethyl ester of this diacid is a particularly valuable intermediate, enabling selective chemical modifications essential for the synthesis of complex molecules. This guide focuses on the two primary synthetic routes to this compound: selective mono-esterification of the corresponding diacid and partial hydrolysis of the dimethyl ester. Each method is evaluated for its efficiency, selectivity, and scalability, providing researchers with the critical information needed to make informed decisions in a laboratory or manufacturing setting.

Foundational Synthetic Strategies

The synthesis of this compound is predominantly achieved through two distinct chemical pathways. The selection of a particular method is often governed by factors such as the availability of starting materials, desired product purity, and economic considerations.

Method 1: Selective Monomethyl Esterification

This approach involves the direct reaction of trans-1,4-cyclohexanedicarboxylic acid with methanol under acidic conditions. The primary challenge of this method is to control the reaction to favor the formation of the monoester over the diester byproduct.

Mechanistic Insights: The core of this transformation is the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5] The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[6] A subsequent nucleophilic attack by methanol leads to a tetrahedral intermediate, which then eliminates a molecule of water to form the ester.[7] To achieve mono-selectivity, the stoichiometry of methanol is carefully controlled, and the reaction temperature is moderated to minimize the formation of the diester.

Experimental Workflow for Selective Monomethyl Esterification

Caption: A streamlined workflow for the selective mono-esterification of trans-1,4-cyclohexanedicarboxylic acid.

Method 2: Partial Hydrolysis of Dimethyl trans-1,4-Cyclohexanedicarboxylate

An alternative and often higher-yielding strategy begins with the corresponding dimethyl ester, which undergoes partial hydrolysis to afford the desired monoester.

Mechanistic Insights: This reaction is typically performed under basic conditions, where a hydroxide ion acts as a nucleophile, attacking one of the ester carbonyls. This forms a tetrahedral intermediate that subsequently collapses, expelling a methoxide ion. Precise control over the stoichiometry of the base is crucial to prevent the hydrolysis of both ester groups, which would result in the formation of the diacid.[8] A mixed solvent system, such as methanol and water, is often employed to ensure the solubility of both the substrate and the hydrolyzing agent.

Experimental Workflow for Partial Hydrolysis

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Polyester Polyol Building Blocks [ebrary.net]

- 3. scienceinfo.com [scienceinfo.com]

- 4. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester CAS number

An In-depth Technical Guide to trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 15177-67-0), a bifunctional organic molecule of significant interest to researchers in organic synthesis, polymer chemistry, and drug development. This document elucidates the compound's core properties, provides a detailed, field-tested synthesis protocol with mechanistic insights, outlines robust analytical characterization methods, and discusses its applications as a versatile chemical intermediate. The protocols and workflows herein are designed to be self-validating, ensuring reproducibility and reliability for scientific professionals.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a cyclohexane ring substituted at the 1 and 4 positions with a carboxylic acid group and a methyl ester group, respectively.[1] The trans configuration, where these two functional groups are on opposite sides of the ring's plane, imparts specific steric and conformational properties that influence its reactivity and use in constructing well-defined molecular architectures.[1]

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 15177-67-0 | [1][2][3][4] |

| Molecular Formula | C₉H₁₄O₄ | [1][2][3][5] |

| Molecular Weight | 186.21 g/mol | [2][3][4][5] |

| Appearance | White to almost white powder or crystalline solid | [1][4] |

| Melting Point | 124-128 °C | [4] |

| Purity | Typically ≥95-98% | [2][6] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. | [1] |

| Canonical SMILES | COC(=O)C1CCC(CC1)C(=O)O | [7] |

| InChI Key | ZQJNPHCQABYENK-LJGSYFOKSA-N | [8] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of the target monoester from its corresponding diester is a multi-step process that requires precise control over reaction conditions to achieve high yield and isomeric purity. The most common route begins with dimethyl 1,4-cyclohexanedicarboxylate, which is often a mixture of cis and trans isomers.

The overall synthesis workflow is designed to first establish the desired trans stereochemistry and then selectively hydrolyze only one of the two ester groups.

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Isomerization

-

Objective: To convert the cis isomer of dimethyl 1,4-cyclohexanedicarboxylate into the more thermodynamically stable trans isomer.

-

Mechanism & Rationale: The reaction is catalyzed by a base, such as pyridine.[9][10] The base facilitates an epimerization process at one of the stereocenters. By heating the reaction, equilibrium is established, which heavily favors the trans configuration where the bulky ester groups are in equatorial positions, minimizing steric strain. This step is critical for ensuring the final product has the correct stereochemistry. A typical outcome is an enrichment of the trans/cis ratio to over 9:1.[9][10]

Step 2: Selective Mono-hydrolysis

-

Objective: To hydrolyze one of the two methyl ester groups to a carboxylic acid without affecting the second.

-

Mechanism & Rationale: Saponification is achieved using a strong base like potassium hydroxide (KOH) in a controlled manner.[9][10] The key to selectivity is using a stoichiometric amount of base relative to the diester. The reaction is run at a moderate temperature (e.g., 20°C) to prevent the second, slower hydrolysis from occurring.[9] This step transforms the diester into the water-soluble potassium salt of the monoester.[9]

Step 3: Acidification and Isolation

-

Objective: To protonate the carboxylate salt, causing the neutral monoester product to precipitate out of the aqueous solution for isolation.

-

Mechanism & Rationale: The reaction mixture is acidified with a strong acid, typically concentrated hydrochloric acid (HCl), to a pH of 1-2.[9][10] This protonates the potassium carboxylate, forming the carboxylic acid. The resulting monoester has significantly lower solubility in water than its salt form and precipitates as a solid. An extraction with an organic solvent like toluene may be performed first to remove any unreacted diester.[9][10] The solid product is then isolated by filtration, washed, and dried under reduced pressure to yield the final, pure compound.[9]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from established procedures.[9][10]

Materials:

-

Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)

-

Methanol (MeOH)

-

Pyridine

-

Potassium Hydroxide (KOH)

-

Toluene

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Isomerization:

-

In a reaction vessel, dissolve 0.5 mol (100.1 g) of dimethyl 1,4-cyclohexanedicarboxylate in 200 g of methanol.

-

Warm the solution to 40°C with stirring.

-

Add 15 g of pyridine to the solution to act as the catalyst.

-

Maintain the reaction at 40°C for 2 hours to achieve a trans/cis isomer ratio of approximately 9/1.[9][10]

-

-

Monoester Hydrolysis:

-

Acidification and Workup:

-

To the reaction mixture, add 200 g of water and 100 g of toluene.

-

Transfer the mixture to a separatory funnel and extract to remove the organic phase containing unreacted diester and other organic impurities.[9][10]

-

Cool the remaining aqueous phase in an ice bath to 0-5°C.

-

Slowly add concentrated HCl to adjust the pH to 1-2, which will cause a white solid to precipitate.[9]

-

-

Isolation and Drying:

-

Collect the white solid precipitate by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove residual salts.

-

Dry the solid under reduced pressure at 50°C to a constant weight. A typical yield is around 71% with a purity of >98%.[9]

-

Protocol: Analytical Characterization by HPLC

While gas chromatography is cited for purity analysis, HPLC is also a powerful tool for analyzing non-volatile carboxylic acids and separating geometric isomers, as demonstrated for the parent diacid.[11]

Objective: To confirm the purity of the synthesized product and ensure the absence of starting diester and diacid impurities.

Caption: Standard workflow for purity analysis via HPLC.

Instrumentation & Conditions:

-

HPLC System: Standard system with UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 10/90 v/v) with 0.1% sulfuric acid.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV at 200 nm.[11]

-

Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve in 1 mL of the mobile phase.

Procedure:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a standard of the starting material (dimethyl ester) to determine its retention time.

-

Inject a standard of the diacid by-product (trans-1,4-cyclohexanedicarboxylic acid) to determine its retention time.

-

Inject the prepared sample of the synthesized product.

-

Monitor the chromatogram. The product should appear as a single major peak at a distinct retention time from the starting material and diacid.

-

Integrate the peak areas to calculate the purity as a percentage of the total detected peak area.

Applications in Research and Drug Development

This compound serves as a valuable bifunctional building block. Its two distinct functional groups—a reactive carboxylic acid and a more stable methyl ester—allow for sequential and orthogonal chemical modifications.

-

Polymer Chemistry: The parent diacid is used to create polyesters and polyamides, imparting hardness and flexibility.[11] The monoester can be used to introduce specific end-groups or as a monomer in more complex polymer architectures.[1]

-

Metal-Organic Frameworks (MOFs): The trans-1,4-cyclohexanedicarboxylate ligand is an aliphatic linker used to construct MOFs, which have applications in gas storage and catalysis.[12] The monoester could serve as a modulator in MOF synthesis or to functionalize the surface of pre-formed crystals.

-

Drug Development Intermediate: The rigid cyclohexane scaffold is a common motif in medicinal chemistry. This compound can act as a versatile linker or scaffold.

-

The carboxylic acid can be readily coupled with amines to form amides, a key reaction in synthesizing active pharmaceutical ingredients (APIs).

-

The ester group can be carried through several synthetic steps as a protecting group for a second carboxylic acid, which can be deprotected later to reveal a new reactive site.

-

Derivatives of the closely related trans-4-aminocyclohexanecarboxylic acid are used as intermediates in the synthesis of Janus kinase (JAK) inhibitors, highlighting the utility of this chemical scaffold in modern drug discovery.[13]

-

Conclusion

This compound is a foundational chemical intermediate whose value lies in its rigid stereochemistry and orthogonal functional groups. The synthetic pathway, involving a controlled isomerization followed by a selective mono-hydrolysis, is a robust and scalable method for its production. Proper analytical characterization is essential to ensure high purity for subsequent applications in materials science and pharmaceutical synthesis. This guide provides the necessary technical foundation for researchers to confidently synthesize, analyze, and utilize this versatile compound in their work.

References

-

This compound - Electronics chemicals. (n.d.). CHEMFISH TOKYO CO.,LTD. Retrieved January 6, 2026, from [Link]

-

This compound|15177-67-0. (n.d.). Jiangsu Kangheng Chemical Co.,Ltd. Retrieved January 6, 2026, from [Link]

-

HPLC Separation of cis- and trans- 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]

-

1,4-Cyclohexanedicarboxylic acid. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. (2019). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

-

1,4-Cyclohexanedicarboxylic acid | C8H12O4. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.

-

Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2022). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

Sources

- 1. CAS 15177-67-0: TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MON… [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound - Electronics chemicals - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 4. This compound|15177-67-0--Jiangsu Kangheng Chemical Co.,Ltd. [kanghengchem.com]

- 5. Trans-1,4-cyclohexane dicarboxylic acid monomethyl ester [cymitquimica.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. This compound - Creative Peptides [creative-peptides.com]

- 8. This compound(15177-67-0) 1H NMR [m.chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 15177-67-0 [chemicalbook.com]

- 11. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 12. Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

molecular structure of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

An In-Depth Technical Guide to the Molecular Structure of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Introduction

This compound (CAS No: 15177-67-0) is a bifunctional organic molecule of significant interest in polymer chemistry and as a versatile intermediate in organic synthesis.[1] With the molecular formula C₉H₁₄O₄, this compound incorporates a rigid cyclohexane core functionalized with both a carboxylic acid and a methyl ester group.[2][3] The stereochemistry of these substituents, specifically their trans orientation, imparts distinct physical properties and conformational preferences that are critical to its application. Derivatives of 1,4-cyclohexanedicarboxylic acid are explored as monomers for polyesters and polyamides, contributing to materials with enhanced thermal stability and mechanical properties.[4]

This guide provides a comprehensive analysis of the . We will delve into the synthetic rationale that dictates its stereochemistry and detail the application of key analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm its structure. The discussion is framed from an application-centric viewpoint, explaining not just the data, but the causality behind the experimental observations, ensuring a self-validating approach to structural determination.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below.

| Property | Value | Reference |

| CAS Number | 15177-67-0 | [2] |

| Molecular Formula | C₉H₁₄O₄ | [2][3] |

| Molecular Weight | 186.21 g/mol | [2][3] |

| Appearance | White to off-white solid/crystal | [1][5] |

| Melting Point | 124-128 °C | [2][5] |

| Purity | ≥95% | [6] |

Stereochemistry and Conformational Analysis: The trans Imperative

The structural foundation of this molecule is the cyclohexane ring. In the trans isomer of a 1,4-disubstituted cyclohexane, the two functional groups are positioned on opposite faces of the ring. To minimize steric hindrance, the cyclohexane ring adopts a stable chair conformation. In this conformation, the bulky methoxycarbonyl and carboxyl groups preferentially occupy the equatorial positions, leading to a thermodynamically stable structure. This diequatorial arrangement is a defining feature of the molecule's three-dimensional architecture and governs its reactivity and intermolecular interactions.

The synthesis of the monomethyl ester often starts from dimethyl 1,4-cyclohexanedicarboxylate, which is itself derived from the hydrogenation of terephthalic acid.[7] A selective mono-hydrolysis of the dimethyl ester under controlled basic conditions yields the target compound.[8] Alternatively, selective mono-esterification of the parent dicarboxylic acid can be achieved.[9] The choice of the trans isomer of the starting material is crucial for obtaining the desired stereochemistry in the final product.

Workflow for Structural Elucidation

The definitive confirmation of a molecule's structure relies on a multi-technique, self-validating workflow. Each analytical method provides a unique piece of the structural puzzle, and their combined data provide an unambiguous assignment.

Caption: Chair conformation of this compound.

Conclusion

The is definitively established through a synergistic application of modern analytical techniques. NMR spectroscopy confirms the carbon-hydrogen framework and the trans stereochemistry, IR spectroscopy validates the presence of the key carboxylic acid and ester functional groups, and mass spectrometry verifies the molecular weight and substructures. The molecule's preferred state as a chair conformer with diequatorial substituents is a direct consequence of minimizing steric strain, a fundamental principle that dictates its physical properties and utility as a chemical building block. This comprehensive and self-validating analytical approach ensures the highest degree of confidence in structural assignment, a critical requirement for its application in materials science and pharmaceutical development.

References

-

Ogawa, H., Chihara, T., & Taya, K. (1985). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. The Journal of Organic Chemistry, 50(23), 4444–4446. Available at: [Link]

-

Chemical-Suppliers.com. (n.d.). trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0. Retrieved from [Link]

-

Wikipedia. (2023). 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link]

-

Jiangsu Kangheng Chemical Co.,Ltd. (n.d.). This compound|15177-67-0. Retrieved from [Link]

-

MDPI. (2022). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Polymers, 14(15), 3183. Available at: [Link]

Sources

- 1. CAS 15177-67-0: TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MON… [cymitquimica.com]

- 2. trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Trans-1,4-cyclohexane dicarboxylic acid monomethyl ester [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound|15177-67-0--Jiangsu Kangheng Chemical Co.,Ltd. [kanghengchem.com]

- 6. scbt.com [scbt.com]

- 7. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester safety data sheet

An In-depth Technical Guide to the Safe Handling of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Introduction: A Molecule of Growing Interest

This compound (CAS No. 15177-67-0) is a dicarboxylic acid ester derivative increasingly utilized as a building block in organic synthesis, particularly in the development of novel polymers and as an intermediate for bulk drugs.[1][2][3] Its unique structure, featuring a rigid trans-cyclohexane ring, imparts specific stereochemical properties that are valuable in material science and medicinal chemistry.[3][4] As its application in research and development expands, a comprehensive understanding of its safety profile and handling requirements is paramount for protecting laboratory personnel and ensuring experimental integrity.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on risk mitigation. As Senior Application Scientists, our goal is not merely to list hazards but to explain the causality behind safety protocols, enabling researchers to build a self-validating system of safety around the use of this compound.

Chemical & Physical Identity

A foundational element of safety is a thorough understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

The trans configuration indicates that the methoxycarbonyl and carboxylic acid groups are on opposite sides of the cyclohexane ring, influencing its packing in the solid state and its reactivity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15177-67-0 | [1][5][6][7] |

| Molecular Formula | C₉H₁₄O₄ | [1][5][7][8] |

| Molecular Weight | 186.21 g/mol | [5][8] |

| Physical Form | Solid, White to Almost White Powder/Crystal | [3][6] |

| Melting Point | 124-128 °C | [5] |

| 67.5-68.5 °C | [1] | |

| Boiling Point | 303.15 °C (Predicted) | [5] |

| Purity | ≥95-98% (Typical commercial grades) | [7][8] |

| IUPAC Name | trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid | [6] |

Note on Discrepancies: The significant variation in reported melting points highlights the importance of consulting the specific SDS provided by the supplier for the batch in use. Impurities or residual cis-isomer can affect physical properties.

Hazard Identification and GHS Classification

Analysis of supplier safety data reveals a consensus on irritation hazards, with some variation in the specific classifications. For maximum safety, it is prudent to adopt the most comprehensive hazard profile.

Table 2: Consolidated GHS Hazard Classification

| Hazard Class | Hazard Code | Hazard Statement | Primary Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Irritation | H315 | Causes skin irritation | [6] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][6] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [6] |

The GHS pictograms associated with these hazards serve as an immediate visual warning.

Caption: GHS Pictogram for Irritation and Acute Toxicity.

A Proactive Approach to Risk Mitigation: The Hierarchy of Controls

Effective laboratory safety transcends the mere use of Personal Protective Equipment (PPE). A senior scientist's approach involves a systematic risk assessment based on the "Hierarchy of Controls," which prioritizes more effective, collective measures over individual ones.

Caption: Hierarchy of Controls applied to laboratory chemical handling.

Expert Insight: The primary risk associated with this compound is the generation of airborne dust, which can be inhaled or settle on surfaces and eyes.[1] Therefore, Engineering Controls are the most critical intervention. Handling the solid exclusively within a certified chemical fume hood or a ventilated balance enclosure (VBE) prevents the dispersion of dust into the laboratory environment.[9]

Standard Operating Protocol for Safe Handling

This protocol is a self-validating workflow designed for researchers. Each step builds upon the last to ensure a safe environment from preparation to cleanup.

I. Pre-Handling Preparation

-

Review Documentation: Read the supplier-specific Safety Data Sheet (SDS) for the lot number you are using. Note the specific hazard statements (H-statements) and precautionary statements (P-statements).

-

Assemble PPE: Don a laboratory coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles.[1][9] Ensure a face shield is available if there is a significant splash risk (e.g., during large-scale dissolution).

-

Prepare Engineering Controls: Verify that the chemical fume hood has a valid certification and that the airflow is functioning correctly.

-

Designate Workspace: Demarcate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) within the designated workspace to minimize movement in and out of the hood.

II. Weighing and Transfer

-

Tare Balance: If using a balance inside the hood, ensure it is stable and tared.

-

Minimize Dust: Open the container slowly. Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid scooping actions that could aerosolize the powder.

-

Secure Container: Immediately and tightly close the main container.[1]

-

Controlled Transfer: Carefully add the weighed solid to the reaction vessel or solvent. If dissolving, add the solid to the solvent (rather than vice-versa, if possible) to minimize dust.

-

Initial Cleanup: Use a disposable wipe to gently clean the spatula and any minor dust from the work surface. Dispose of the wipe and weigh boat in a designated solid waste container inside the fume hood.

III. Post-Handling and Cleanup

-

Decontamination: Wipe down the designated work area within the fume hood with an appropriate solvent (e.g., 70% ethanol or as dictated by experimental needs) and dispose of the bench paper in the designated waste container.

-

Doffing PPE: Remove gloves using the proper technique (peeling one off with the other) and dispose of them. Remove your lab coat and safety goggles.

-

Personal Hygiene: Wash hands and forearms thoroughly with soap and water.[1][9] This is a critical final step to remove any potential residual contamination.

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is crucial.

Caption: Decision tree for first-aid response to exposure.

-

Fire-Fighting Measures: This compound is a solid and not highly flammable.[10] In case of a fire involving this chemical, use a standard dry chemical, CO₂, water spray, or foam extinguisher.

-

Accidental Release: For a small spill, prevent dust formation.[9] Gently sweep or vacuum the solid into a container for disposal. Avoid dry sweeping that creates dust. Ensure proper PPE is worn during cleanup.

Stability, Storage, and Disposal

-

Stability and Reactivity: The compound is generally stable under normal laboratory conditions.[10] The parent dicarboxylic acid is incompatible with strong oxidizing agents, and it is prudent to assume the same for the monomethyl ester.[10]

-

Storage Conditions: To ensure product integrity and safety, store the container tightly closed in a dry, cool, and well-ventilated place.[1] Room temperature storage is generally acceptable.[6]

-

Disposal: Dispose of unused material and containers in accordance with local, state, and federal regulations.[1] The P501 statement directs users to an appropriate treatment and disposal facility.[1] Do not dispose of down the drain.

Toxicological and Ecological Profile

Detailed toxicological and ecotoxicological studies for this compound are not widely available in public literature, which is common for specialized research chemicals.[10][11] The hazard classifications are based on data from structurally similar compounds or computational models. The primary known health effects are irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1][6][12] No data is available to suggest it is a persistent, bioaccumulative, or toxic (PBT) substance.[9]

References

-

trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0. Available at: [Link]

-

SAFETY DATA SHEET - West Liberty University. Available at: [Link]

-

1,4-Cyclohexanedicarboxylic acid - Wikipedia. Available at: [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

-

New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters - ResearchGate. Available at: [Link]

-

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- - Substance Details - EPA. Available at: [Link]

-

Material Safety Data Sheet 1,4-Cyclohexanedicarboxylic Acid, 96% (Titr.) - West Liberty University. Available at: [Link]

-

Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 15177-67-0 [chemicalbook.com]

- 3. CAS 15177-67-0: TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MON… [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound | 15177-67-0 [sigmaaldrich.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. Trans-1,4-cyclohexane dicarboxylic acid monomethyl ester [cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. westliberty.edu [westliberty.edu]

- 11. westliberty.edu [westliberty.edu]

- 12. assets.thermofisher.com [assets.thermofisher.com]

solubility of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester in organic solvents

An In-Depth Technical Guide to the Solubility of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS: 15177-67-0) is a bifunctional organic compound featuring a rigid trans-cyclohexane backbone, a polar carboxylic acid group, and a moderately polar methyl ester group.[1] With a molecular formula of C₉H₁₄O₄ and a molecular weight of approximately 186.21 g/mol , this compound typically presents as a white to off-white crystalline solid.[1][2][3] Its unique structure makes it a valuable intermediate in organic synthesis, polymer chemistry, and as a building block for active pharmaceutical ingredients (APIs).[1][4]

A thorough understanding of the solubility of this molecule is paramount for its effective application. Solubility dictates the choice of reaction media, dictates purification strategies such as crystallization, and is a critical parameter in formulation science for drug development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and drug development professionals.

Section 1: Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay of its three primary structural features: the nonpolar cyclohexane ring, the polar, protic carboxylic acid moiety, and the polar, aprotic methyl ester moiety. This amphiphilic character results in a nuanced solubility profile.

-

Influence of Molecular Structure : The molecule's solubility behavior is a direct consequence of its ability to interact with solvent molecules through various intermolecular forces.

-

Hydrogen Bonding : The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents like alcohols (e.g., methanol, ethanol) and water.

-

Dipole-Dipole Interactions : Both the carboxylic acid and the methyl ester (-COOCH₃) groups possess significant dipoles, enabling favorable interactions with polar aprotic solvents such as acetone or tetrahydrofuran (THF).

-

Van der Waals Forces : The nonpolar aliphatic cyclohexane ring interacts primarily through weaker van der Waals forces, favoring solubility in nonpolar or weakly polar solvents.

-

-

The "Like Dissolves Like" Principle : Based on the above, we can predict a general solubility trend. The compound is expected to exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding and/or strong dipole-dipole interactions. Conversely, its solubility will be limited in highly nonpolar solvents (e.g., hexanes) and, due to the hydrophobic cyclohexane ring, also limited in water.[1]

-

Effect of pH : The carboxylic acid group has a pKa that allows it to be deprotonated by a base. In the presence of an aqueous base (e.g., sodium hydroxide), the acid is converted to its corresponding carboxylate salt. This ionic form dramatically increases the molecule's polarity and its solubility in water or other highly polar solvents.[5][6] This principle is fundamental for extractive purification processes.

-

Effect of Temperature : For most solid solutes, solubility increases with temperature. This is because the dissolution process is typically endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent. For this compound, increased temperature is expected to significantly enhance solubility, particularly in solvents where it is only sparingly soluble at room temperature, such as hot methanol.[4]

Section 2: Qualitative Solubility Profile

While quantitative solubility data is scarce in the public literature, a qualitative profile can be constructed based on chemical principles and data from analogous structures, such as the parent trans-1,4-Cyclohexanedicarboxylic acid.[4] The following table summarizes the expected solubility of the monomethyl ester in common organic solvents.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale & Causality |

| Polar Protic | Methanol | Soluble, especially when heated | The alcohol can act as a hydrogen bond donor and acceptor, interacting favorably with both the acid and ester groups. The parent diacid is known to be soluble in hot methanol.[4] |

| Ethanol | Soluble | Similar mechanism to methanol, though the slightly larger alkyl chain may marginally decrease solubility compared to methanol.[4] | |

| Water | Slightly Soluble | The hydrophobic cyclohexane ring limits solubility, despite the presence of two polar functional groups.[1][4] Solubility will increase significantly with the addition of a base to form the carboxylate salt. | |

| Polar Aprotic | Acetone | Soluble | Acetone's strong dipole moment interacts well with the polar ester and acid groups. The parent diacid is soluble in acetone.[4] |

| Tetrahydrofuran (THF) | Moderately Soluble | As a cyclic ether, THF is a good solvent for dissolving compounds with polar groups. It is used in purification processes for the parent diacid.[7] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor solubility elsewhere. | |

| Nonpolar | Toluene | Sparingly Soluble | Toluene has no hydrogen bonding capability and a weak dipole, leading to poor interaction with the polar functional groups of the solute. It is used in the synthesis workup to remove nonpolar impurities.[8] |

| Hexane / Heptane | Insoluble / Very Slightly Soluble | The large mismatch in polarity between the nonpolar alkane and the polar functional groups of the solute prevents significant dissolution. | |

| Halogenated | Dichloromethane (DCM) | Moderately Soluble | DCM's moderate polarity can solvate the molecule to a reasonable extent, making it a common choice for organic reactions and extractions. |

Section 3: Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)

To obtain reliable and reproducible quantitative solubility data, a rigorous experimental approach is essential. The isothermal equilibrium method is a gold-standard technique that ensures the solvent is fully saturated with the solute at a specific temperature.

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[3][9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.[9]

-

Perform all operations in a well-ventilated laboratory fume hood to avoid inhalation of solvent vapors or solid dust.[3]

Materials & Equipment

-

This compound (>97% purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 8 mL glass vials)

-

Thermostatic shaker, orbital incubator, or magnetic stir plate with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

Step-by-Step Methodology

-

Preparation : Accurately weigh an excess amount of this compound into a tared glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting mass of ~50-100 mg is typically sufficient for a 2-4 mL solvent volume.

-

Solvent Addition : Pipette a precise volume (e.g., 2.00 mL) of the desired organic solvent into the vial containing the solid.

-

Equilibration : Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the slurry to agitate for a minimum of 24 hours.

-

Expert Insight: This extended equilibration period is critical for achieving a true thermodynamic equilibrium between the dissolved and undissolved solute. Shorter durations risk under-reporting the maximum solubility.

-

-

Phase Separation : After equilibration, allow the vials to rest at the set temperature for 1-2 hours to let the excess solid settle. To ensure complete removal of particulate matter, which is a common source of error, two methods are recommended:

-

Centrifugation : Centrifuge the vials at high speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Filtration : Carefully draw the supernatant into a syringe and pass it through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean, tared vial.

-

Expert Insight: Filtration is often preferred as it provides a more robust separation. The first few drops from the filter should be discarded to avoid any potential adsorption effects.

-

-

Quantification (Gravimetric Method) :

-

Accurately weigh the vial containing the clear, filtered supernatant.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 50 °C) until all the solvent has evaporated and a constant mass of the dried solid is achieved.

-

Weigh the vial again to determine the mass of the dissolved solid.

-

-

Calculation : Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of dried solid in mg) / (Volume of solvent used in mL)

-

Section 4: Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

Caption: Workflow for determining solubility via the isothermal equilibrium method.

Conclusion

The solubility of this compound is a complex function of its amphiphilic molecular structure. It exhibits favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding like methanol and ethanol, as well as polar aprotic solvents like acetone. Its solubility is limited in water and nonpolar hydrocarbons. The presence of the carboxylic acid group means that solubility can be dramatically increased in aqueous basic solutions. For researchers and developers, a quantitative understanding of these properties is essential for process optimization. By employing robust experimental protocols, such as the isothermal equilibrium method described herein, accurate and reliable solubility data can be generated to guide solvent selection for synthesis, purification, and formulation.

References

-

Molbase. (n.d.). This compound synthesis. Retrieved from [Link]

-

Jiangsu Kangheng Chemical Co.,Ltd. (n.d.). This compound|15177-67-0. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). trans-1,4-Cyclohexanedicarboxylic acid, 95% 1 g. Retrieved from [Link]

-

Santa Monica College. (n.d.). Experiment 20 Carboxylic Acids and Esters. Retrieved from [Link]

-

Scribd. (n.d.). Experiment No. 4 Carboxylic Acids and Esters (Final) | PDF. Retrieved from [Link]

-

DePauw University. (n.d.). Experiment #10 – Properties of Carboxylic Acids and Esters. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report | PDF. Retrieved from [Link]

-

West Liberty University. (2015). SAFETY DATA SHEET - 1,4-Cyclohexanedicarboxylic acid, mixture of cis and trans. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Cyclohexanecarboxylic acid. Retrieved from [Link]

- Google Patents. (2002). JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid.

Sources

- 1. CAS 15177-67-0: TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MON… [cymitquimica.com]

- 2. This compound|15177-67-0--Jiangsu Kangheng Chemical Co.,Ltd. [kanghengchem.com]

- 3. echemi.com [echemi.com]

- 4. trans-1,4-Cyclohexanedicarboxylic acid, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. employees.oneonta.edu [employees.oneonta.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

melting point of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

An In-depth Technical Guide to the Melting Point of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Abstract: This technical guide provides a comprehensive analysis of the (CAS No. 15177-67-0), a key parameter for its identification, purity assessment, and application in research and development, particularly within the pharmaceutical industry. This document details the standardized methodology for accurate melting point determination, explores the critical factors influencing its value, and contextualizes its importance in quality control and drug development workflows. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this fundamental physicochemical property.

Introduction

This compound is an organic compound featuring a cyclohexane ring with carboxylic acid and methyl ester groups in a trans configuration.[1] As with any crystalline solid, its melting point is a critical and revealing physical constant. Defined as the temperature at which a substance transitions from the solid to the liquid phase, the melting point is intrinsically linked to the strength of the intermolecular forces within the crystal lattice.[2] For drug development professionals, this value is not merely a number; it is a rapid and reliable indicator of identity and purity.[3][4] The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range, a phenomenon that serves as a foundational principle in quality control.[2][3][5]

This guide provides an in-depth examination of this property, moving from fundamental principles to practical laboratory application and its strategic importance in pharmaceutical science.

Physicochemical Properties

A summary of the key identifying properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 15177-67-0 | [1][6][7][8] |

| Molecular Formula | C₉H₁₄O₄ | [1][6][7] |

| Molecular Weight | 186.21 g/mol | [6][7][9] |

| Appearance | White to off-white solid, powder, or crystal | [1][7][8][9] |

| Reported Melting Point | Range 1: 124-128 °C Range 2: 67.5-68.5 °C (in Methanol) | [6][7][9][10] |

A Note on Discrepant Melting Point Values: The significant difference between the two reported melting point ranges is noteworthy. The higher range (124-128 °C) is more frequently cited by chemical suppliers. The lower value (67.5-68.5 °C) is explicitly reported from a determination using methanol as a solvent.[10] This suggests the possibility of polymorphism (the ability of a solid to exist in more than one crystal form) or, more likely, the formation of a methanol solvate, which would have a distinct crystal lattice and therefore a different melting point. Researchers should be aware of this discrepancy and meticulously document the solvent history and drying conditions of their sample.

Section 1: Experimental Determination of Melting Point (Capillary Method)

The capillary method is the most widely accepted and pharmacopeia-recognized technique for determining the melting point of a powdered solid.[11][12][13]

Principle

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled, constant rate. The temperatures at which the melting process begins (onset point) and completes (clear point) are recorded as the melting range. A pure substance typically exhibits a sharp melting range of 0.5-1.0 °C.[5]

Detailed Protocol

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and free of solvent.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine, uniform powder. This is critical for efficient and even heat transfer within the capillary.

-

Tamp the open end of a glass capillary tube (typically 1.3-1.8 mm outer diameter) into the powder until a small amount enters the tube.[13]

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed sample height should be 2-3 mm.[13]

-

-

Instrument Setup and Calibration:

-

Before measurement, ensure the melting point apparatus is calibrated using certified reference standards with known melting points (e.g., caffeine, vanillin). Calibration verifies the accuracy of the instrument's thermometer.[12]

-

Set the starting temperature to approximately 5-10 °C below the expected melting point (e.g., for the 124 °C value, a start temperature of 115 °C is appropriate).[12][13]

-

Set the heating ramp rate. For pharmacopeial methods, a rate of 1 °C/minute is standard.[12][13] A faster rate may be used for initial scouting but will not yield an accurate melting range.

-

-

Measurement:

-

Insert the prepared capillary tube into the heating block of the apparatus.

-

Initiate the heating program.

-

Observe the sample closely through the magnifying lens.

-

Record T₁ (Onset of Melting): The temperature at which the first drop of liquid becomes visible or when the column of solid is observed to collapse against the capillary wall.[12]

-

Record T₂ (Clear Point): The temperature at which the last solid particle melts, and the substance becomes a completely transparent liquid.[13]

-

-

Reporting:

-

The result is reported as the melting range, T₁ - T₂. For example, "125.5 - 126.5 °C".

-

Workflow Diagram

Caption: Standard Operating Procedure for Melting Point Determination.

Section 2: Factors Influencing Melting Point Accuracy

-

Purity: This is the most significant factor. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces. This results in both a depression of the melting point and a broadening of the melting range. This principle, known as melting point depression, is a cornerstone of purity assessment.[3][4][11]

-

Heating Rate: A heating rate that is too fast does not allow for thermal equilibrium between the sample, the heating block, and the thermometer. This will result in a melting range that is artificially high and broad. A rate of 1-2 °C per minute near the melting point is crucial for accuracy.[11]

-

Isomeric Purity: The compound is the trans-isomer. The presence of the corresponding cis-isomer would act as an impurity, leading to a depressed and broadened melting range.

-

Polymorphism: As noted, different crystalline forms (polymorphs) of the same compound can have different melting points due to variations in their crystal lattice energies. The thermal history of the sample can influence which polymorph is present.

-

Sample Packing: A loosely packed sample will not conduct heat uniformly, leading to an inaccurate and broad melting range.

-

Instrument Calibration: An uncalibrated thermometer will provide systemically erroneous temperature readings. Regular calibration against certified standards is essential for trustworthy data.[12]

Melting Point Depression Diagram

Caption: The effect of impurities on a compound's crystal lattice and melting point.

Section 3: Relevance in Drug Development

In the pharmaceutical industry, melting point determination is far more than a simple characterization test; it is a critical tool used throughout the drug development lifecycle.

-

Identity Verification: The melting point serves as a primary, rapid method to confirm the identity of raw materials (Active Pharmaceutical Ingredients and excipients), comparing the measured value against established standards.[2][3]

-

Purity Assessment: As a compendial method, it is a frontline test for purity. A sharp melting range close to the reference value indicates high purity, while a broad, depressed range signals the presence of impurities, triggering further investigation and purification.[2][5]

-

Polymorph and Solvate Screening: Different polymorphs and solvates of a drug can have drastically different solubilities, dissolution rates, and bioavailability. Melting point analysis, often in conjunction with techniques like Differential Scanning Calorimetry (DSC), is essential for identifying and characterizing these different solid-state forms.

-

Pre-formulation and Stability Studies: The melting point provides an indication of the thermal stability of a compound.[2] A low melting point may suggest potential challenges during manufacturing processes that involve heat, such as milling or granulation.

-

Predicting Bioavailability: Research has shown a relationship between the melting point and the passive intestinal absorption of poorly soluble drugs.[14] Generally, for a given dose, a lower melting point correlates with higher solubility and potentially better absorption, making it a useful parameter in early candidate selection.[14]

Conclusion

The is a fundamental physicochemical property with significant implications for its use in scientific research and pharmaceutical development. While a melting range of 124-128 °C is commonly reported, researchers must be cognizant of a potential lower melting polymorph or solvate near 67-69 °C . Accurate and reliable determination requires adherence to standardized protocols, including proper sample preparation, a controlled heating rate, and calibrated instrumentation. When performed correctly, melting point analysis serves as an indispensable, rapid, and cost-effective tool for verifying identity, assessing purity, and informing critical decisions throughout the drug development process.

References

-

trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0. Chemical-Suppliers.com. Available at: [Link]

-

Why Are Melting Points Used For Drug Purity Validation? Chemistry For Everyone (YouTube). Available at: [Link]

-

Melting Point Determination. ResolveMass Laboratories Inc. Available at: [Link]

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. Available at: [Link]

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB. Available at: [Link]

-

What is Melting Point? Mettler Toledo. Available at: [Link]

-

An interesting relationship between drug absorption and melting point. ResearchGate. Available at: [Link]

-

Why Is Melting Point Crucial in Large Labs and Research Facilities? Fluke. Available at: [Link]

-

Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs. PubMed Central. Available at: [Link]

-

Melting Point Determination. Analytical Testing Labs. Available at: [Link]

Sources

- 1. CAS 15177-67-0: TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MON… [cymitquimica.com]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. youtube.com [youtube.com]

- 4. promptpraxislabs.com [promptpraxislabs.com]

- 5. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 6. trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound|15177-67-0--Jiangsu Kangheng Chemical Co.,Ltd. [kanghengchem.com]

- 8. This compound | 15177-67-0 [sigmaaldrich.com]

- 9. This compound [kanghengchem.com]

- 10. echemi.com [echemi.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. thinksrs.com [thinksrs.com]

- 13. mt.com [mt.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a bifunctional molecule incorporating both a carboxylic acid and a methyl ester group on a cyclohexane ring. This structure makes it a valuable intermediate in the synthesis of polymers, plasticizers, and active pharmaceutical ingredients.[1][2] A precise understanding of its physicochemical properties, particularly its boiling point, is crucial for designing purification protocols, ensuring thermal stability during reactions, and meeting regulatory standards.

While a definitive boiling point for this specific compound is not prominently available in the literature, this guide provides a comprehensive framework for its empirical determination.[3][4] We will explore the theoretical considerations that dictate its boiling behavior and present a detailed, field-proven protocol for its accurate measurement using vacuum distillation.

Physicochemical Context and Boiling Point Estimation

The molecular structure of this compound—featuring a polar carboxylic acid group capable of hydrogen bonding and an ester group—suggests a high boiling point and a potential for thermal decomposition at atmospheric pressure.[5][6] To provide a reasonable estimate, it is instructive to examine the properties of closely related compounds.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| cis-1,4-Cyclohexanedicarboxylic Acid | 172.18 | 167.0 - 172.0 | 384.08[7] |

| trans-1,4-Cyclohexanedicarboxylic Acid | 172.18 | 310[8] | 395.85 (Predicted)[8] |

| Dimethyl 1,4-cyclohexanedicarboxylate (mixture of isomers) | 200.23 | 24 - 27 | 265[9] |

| Dimethyl trans-1,4-cyclohexanedicarboxylate | 200.23 | 71[9] | 131 - 133 @ 11 mmHg |

| This compound | 186.21 | 124 - 128 [10] | Not Available |

The parent di-acid has a very high boiling point, and the corresponding di-ester boils at 265 °C at atmospheric pressure.[9][11] Given that the monomethyl ester has a molecular weight between these two, and possesses the ability to form hydrogen bonds, its boiling point at atmospheric pressure is expected to be high, likely exceeding 250°C. Such temperatures can induce decarboxylation or other decomposition pathways. Therefore, direct distillation at atmospheric pressure is inadvisable. The standard and most appropriate method for purifying or characterizing such a compound is distillation under reduced pressure (vacuum distillation).[12][13]

Principle of Boiling Point Determination: Vacuum Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding environmental pressure.[13][14] By reducing the pressure above the liquid, the temperature required to reach the boiling point is significantly lowered.[12] This relationship is governed by the Clausius-Clapeyron equation, which mathematically connects pressure, temperature, and the enthalpy of vaporization.[15][16]

Vacuum distillation is the preferred technique for compounds that:

-

Have very high boiling points at atmospheric pressure.

-

Are thermally sensitive and may decompose at their atmospheric boiling point.[13]

This method allows for the distillation and purification of the compound at a much lower, non-destructive temperature. The boiling point is then recorded along with the precise pressure at which it was measured (e.g., 140 °C at 10 mmHg).

Experimental Protocol: Boiling Point Determination under Reduced Pressure

This protocol outlines the definitive method for measuring the boiling point of this compound.

Apparatus and Materials:

-

Round-bottom flask (distilling flask)

-

Claisen adapter (to prevent bumping)[17]

-

Short-path distillation head with condenser and thermometer adapter

-

Thermometer (-10 to 300 °C)

-

Receiving flask

-

Vacuum adapter

-

Thick-walled vacuum tubing

-

Vacuum trap (cold finger or similar) cooled with dry ice/acetone or liquid nitrogen[17]

-

Vacuum source (vacuum pump or water aspirator)

-

Manometer (for accurate pressure measurement)

-

Heating mantle and stirrer

-

Magnetic stir bar

-

Glass wool or aluminum foil for insulation

-

High-vacuum grease

-

Sample of this compound

Step-by-Step Methodology:

-

Glassware Inspection: Before assembly, meticulously inspect all glassware for any cracks, chips, or defects. Weakened glassware can implode under vacuum.[18][19]

-

Apparatus Assembly:

-

Place a magnetic stir bar into the round-bottom flask. Note: Boiling stones are ineffective under vacuum as the trapped air in their pores is evacuated.[18]

-

Lightly apply high-vacuum grease to all ground-glass joints to ensure an airtight seal.

-

Assemble the apparatus as shown in the workflow diagram below, including the Claisen adapter to minimize the risk of the liquid bumping into the condenser.[17][18]

-

Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[14]

-

Connect the vacuum adapter to a vacuum trap, and then connect the trap to the vacuum source using thick-walled tubing. The trap is critical to prevent corrosive vapors from damaging the pump.[17]

-

-

System Evacuation:

-

Ensure the sample is in the distilling flask and begin stirring.

-

Turn on the vacuum source to slowly evacuate the system. A hissing sound indicates a leak, which must be located and sealed.[18]

-

Evacuating the system before heating allows for the removal of any low-boiling volatile impurities without violent bumping.[18]

-

-

Heating and Distillation:

-

Once a stable, low pressure is achieved (as indicated by the manometer), begin to gently heat the distilling flask with the heating mantle.

-

Increase the temperature gradually until the liquid begins to boil and reflux.

-

Continue heating until vapor fills the distillation head and condensation begins on the thermometer bulb.

-

Record the temperature when the distillation rate is steady (approximately 1 drop per second) and the thermometer reading is stable. This is the observed boiling point.

-

Simultaneously, record the pressure from the manometer. A stable pressure is crucial for an accurate reading.

-

If distillation is slow, insulate the distillation head and Claisen adapter with glass wool or aluminum foil to minimize heat loss.[18]

-

-

Shutdown Procedure:

-

Once the distillation is complete or the desired amount of distillate is collected, remove the heating mantle first and allow the system to cool to room temperature.[18]

-

Slowly and carefully vent the system to return it to atmospheric pressure. This can be done by opening a stopcock on the vacuum adapter or removing the tubing from the aspirator.[18] Sudden repressurization can cause an oxygen surge into the hot apparatus or blow the distillate out of the receiving flask.

-

Turn off the vacuum pump and stirrer. Disassemble the glassware.

-

Data Analysis and Normalization

The experimentally determined boiling point is only meaningful when paired with the pressure at which it was measured. To compare this value with literature data, which is typically reported at standard atmospheric pressure (760 mmHg), a correction must be applied. This is achieved using a pressure-temperature nomograph.

Using a Boiling Point Nomograph:

A nomograph is a graphical tool based on the Clausius-Clapeyron equation that allows for the rapid conversion of boiling points at different pressures.[20][21]

-

On the right-hand scale (Pressure), locate the pressure you recorded with your manometer.

-

On the left-hand scale (Observed Boiling Point), locate the temperature you recorded during distillation.

-

Use a straightedge to draw a line connecting these two points.

-

The point where this line intersects the central scale (Boiling Point Corrected to 760 mmHg) is the estimated normal boiling point of the compound.[22]

Visualized Experimental Workflow

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Conclusion

For a compound like this compound, where thermal stability is a concern and published data is scarce, empirical determination of the boiling point is not merely a procedural step but a foundational aspect of its chemical characterization. The vacuum distillation protocol described herein provides a robust and reliable method for obtaining this critical data point. By carefully controlling pressure and temperature, researchers can ensure the integrity of the compound while generating the accurate physicochemical data necessary for advancing research, process development, and drug discovery efforts.

References

-

Kent State University. A Nomograph For Correction of Boiling Points. Scribd.

-

ChemicalBook. 1,4-Cyclohexanedicarboxylic acid(1076-97-7).

-

ChemicalBook. Dimethyl 1,4-cyclohexanedicarboxylate CAS#: 94-60-0.

-

Myers, R. T. (1957). A nomograph for correction of boiling points. Journal of Chemical Education, 34(2), A71.

-

PubChem. Dimethyl 1,4-cyclohexanedicarboxylate. National Center for Biotechnology Information.

-

LabSolutions. cis-1,4-Cyclohexanedicarboxylic Acid.

-

Omni Calculator. Boiling Point Calculator.

-

University of Calgary. Micro-boiling point measurement.

-

Merck Millipore. Pressure-Temperature Nomograph Tool.

-

Organic Chemistry UW. Nomograph for Calculating Boiling Points Under Vacuum.

-

ChemicalBook. 1,4-Cyclohexanedicarboxylic acid | 1076-97-7.

-

Cheméo. Chemical Properties of 1,4-Cyclohexanedicarboxylic acid, trans- (CAS 619-82-9).

-

Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022-04-07).

-

ChemicalBook. Dimethyl 1,4-cyclohexanedicarboxylate | 94-60-0.

-

Wikipedia. Vacuum distillation.

-

University of Colorado Boulder, Department of Chemistry. Distillation.

-

SlideShare. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021-09-19).

-

ChemicalBook. This compound | 15177-67-0.

-

Ningbo Inno Pharmchem Co.,Ltd. 1,4-Cyclohexanedicarboxylic Acid: Properties, Applications, and Production Processes.

-

Wikipedia. Clausius–Clapeyron relation.

-

Chemistry Stack Exchange. Variation of Boiling point with pressure from Clausius-Clapeyron equation. (2021-01-06).

-

YouTube. Chemistry Problem Solving: Clausius Clapeyron Equation to Calculate Vapor Pressure and Boiling Point. (2019-05-16).

-

Safrole. Vacuum distillation.

-

Chemcasts. Thermophysical Properties of 1,4-cyclohexanedicarboxylic acid.

-

Sigma-Aldrich. Dimethyl cyclohexane-1,4-dicarboxylate, mixture of cis and trans 97.

-

YouTube. Distillation II | MIT Digital Lab Techniques Manual. (2010-02-04).

-

Sigma-Aldrich. 1,4-Cyclohexanedicarboxylic acid 99.

-

PubChem. 1,4-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information.

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. (2025-07-23).

-